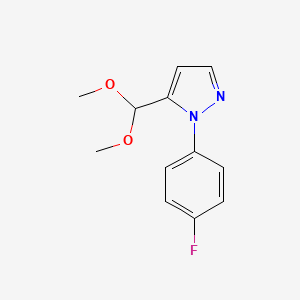

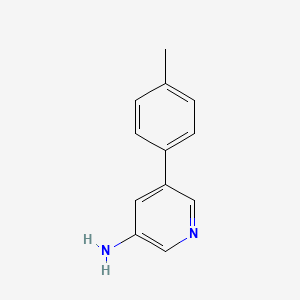

5-(p-Tolyl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(p-Tolyl)pyridin-3-amine, also known as 5-TPA, is a heterocyclic amine that has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic chemistry, and biochemistry. 5-TPA is a versatile compound that can be used in a variety of ways, including as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a molecular probe for studying the structure and function of proteins.

Wissenschaftliche Forschungsanwendungen

Antimetabolites in Purine Biochemical Reactions

“5-(p-Tolyl)pyridin-3-amine” derivatives, such as pyrazolo[1,5-a]pyrimidines, are analogs of purine and exhibit properties valuable as antimetabolites in purine biochemical pathways. These compounds are significant in the study of cellular metabolism and can be used to disrupt purine synthesis, which is crucial in various cellular processes including DNA replication .

Antitrypanosomal Agents

Compounds synthesized from “5-(p-Tolyl)pyridin-3-amine” have shown antitrypanosomal activity. This application is particularly relevant in the development of treatments for trypanosomiasis, a disease caused by parasitic protozoans known as trypanosomes .

Antischistosomal Activity

The derivatives of “5-(p-Tolyl)pyridin-3-amine” also display antischistosomal activity. Schistosomiasis, caused by Schistosoma parasites, is a significant health concern in many tropical regions. Research into these compounds could lead to new therapies for this condition .

Enzyme Inhibition

These derivatives are explored for their potential as enzyme inhibitors, such as HMG-CoA reductase inhibitors and COX-2 selective inhibitors. They play a role in managing cholesterol levels and inflammatory responses, respectively .

Kinase Inhibition

The kinase inhibitory activity of “5-(p-Tolyl)pyridin-3-amine” derivatives makes them candidates for cancer therapy. They can inhibit KDR kinase, which is involved in angiogenesis, the process by which new blood vessels form from pre-existing vessels, a critical factor in tumor growth .

Development of Anxiolytic and Antimicrobial Agents

Research has been conducted on the use of “5-(p-Tolyl)pyridin-3-amine” derivatives as selective peripheral benzodiazepine receptor ligands, which could lead to the development of new anxiolytic agents. Additionally, these compounds have been studied for their antimicrobial properties, which could be beneficial in creating new antibiotics .

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as indole derivatives, are known to interact with their targets through electrophilic substitution, which occurs readily due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives, which share structural similarities, are known to have diverse biological activities and are involved in a wide range of biochemical pathways .

Result of Action

Similar compounds, such as indole derivatives, are known to have diverse biological activities, suggesting that they may have a broad range of molecular and cellular effects .

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJFTTAPDSEJEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735019 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(p-Tolyl)pyridin-3-amine | |

CAS RN |

1226158-35-5 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)

![2-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B596108.png)